molecular formula C12H23NO5 B12950962 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12950962
M. Wt: 261.31 g/mol
InChI Key: JXQDNPABVJXKMH-JGVFFNPUSA-N
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Description

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a hydroxyl group and a dimethylpentanoic acid backbone, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through selective oxidation or reduction reactions, depending on the starting material.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.

    (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Contains a different substitution pattern on the carbon chain.

Uniqueness

The presence of the Boc protecting group in (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid provides unique stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8+/m0/s1

InChI Key

JXQDNPABVJXKMH-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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